C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride
Description
Significance and Research Context within Amine-Based Compounds
The significance of C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride in the landscape of amine-based compounds stems from its utility as a versatile intermediate in organic synthesis. biosynth.com It serves as a precursor for the creation of more complex molecules, including those with potential applications in pharmaceuticals and materials science. biosynth.com For instance, it is utilized in the synthesis of compounds like l-lysine, metformin (B114582) hydrochloride, and hydroxybenzoic acid. biosynth.com
Its role as a racemase inhibitor has been noted, suggesting its potential to influence stereospecific chemical reactions. biosynth.com Furthermore, its application as a glycoprotein (B1211001) stabilizer and a plasticizer highlights its relevance in both pharmaceutical and polymer production. biosynth.com The compound's properties also lend themselves to research in the development of microcapsules and electrodes. biosynth.com
From a biological research perspective, the interest in this compound is partly due to the activities observed in structurally related compounds. The broader class of phenylcycloalkylamines, which includes well-known substances like ketamine and phencyclidine (PCP), has been extensively studied for its effects on the central nervous system. acs.org Research into analogs of this compound has been driven by the desire to understand structure-activity relationships within this chemical class for neuropharmacological applications. acs.org
Overview of Foundational Academic Explorations
While specific foundational academic explorations focusing exclusively on this compound are not extensively documented in readily available literature, the groundwork for understanding this compound was laid by broader studies into phenylcycloalkylamine derivatives. A notable early exploration into this class of compounds was published in 1969 in the Journal of Medicinal Chemistry, which detailed the synthesis and pharmacological activity of various 1-phenylcycloalkylamine derivatives. acs.org This research provided some of the initial synthetic pathways and pharmacological insights into compounds with a similar structural scaffold.
The synthesis of related compounds, such as 1-(1-phenylcyclopentyl)piperidine, has also been described, involving the reaction of 1-phenylcyclopentylamine with 1,5-dibromopentane. Such synthetic strategies for related molecules provide a basis for the preparation of this compound. The study of analogous compounds, like C-[1-(4-Chloro-phenyl)-cyclopentyl]-methylamine, further contributes to the understanding of how modifications to the phenyl ring can influence the properties of these molecules. scbt.com
More recent interest in this structural class has been noted in the context of drug discovery. For example, the free base form, 1-(1-phenylcyclopentyl)methylamine, has been identified as a potential inhibitor of Dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in glucose metabolism. drugbank.com This suggests a potential therapeutic application for derivatives of this compound.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C12H18ClN |
| Molecular Weight | 211.74 g/mol |
| CAS Number | 17511-89-6 |
| Appearance | Solid |
| Classification | Aralkylamine |
This data is compiled from multiple chemical supplier and database sources. biosynth.commatrixscientific.com
Synthesis and Characterization
The synthesis of this compound can be inferred from established methods for similar phenylcycloalkylamines. A general approach involves the synthesis of the precursor amine, C-(1-Phenyl-cyclopentyl)-methylamine, which is then treated with hydrochloric acid to form the hydrochloride salt.
One potential synthetic route to the parent amine starts from 1-phenylcyclopentane carbonitrile. This intermediate can be reduced to the corresponding amine. An analogous synthesis has been described for (1-phenylcyclohexyl)methylamine, where 1-phenylcyclohexane carbonitrile is reduced using hydrogen gas in the presence of a Raney nickel catalyst in a methanol (B129727) solution containing ammonia (B1221849). The resulting amine is then precipitated as its hydrochloride salt by treatment with methanolic HCl.
Characterization of this compound and its analogs typically involves a range of analytical techniques. These include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the molecular structure and purity of the synthesized compound. acs.org
Research Applications
The primary application of this compound is as a research chemical. biosynth.com Its utility in this domain is multifaceted:
Synthetic Building Block: It serves as a key intermediate in the synthesis of a variety of other organic compounds and potential pharmaceutical agents. biosynth.com
Neuropharmacological Research: As a member of the phenylcycloalkylamine class, it and its derivatives are of interest for studying the central nervous system. Research on analogs aims to elucidate the structure-activity relationships for binding to various receptors and transporters in the brain. acs.org
Enzyme Inhibition Studies: The potential for the free base to act as a Dipeptidyl peptidase 4 (DPP-4) inhibitor opens avenues for its use in metabolic disease research. drugbank.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1-phenylcyclopentyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCHPBRPHVYFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Precursors
Strategies for de novo Synthesis of C-(1-Phenyl-cyclopentyl)-methylamine Hydrochloride and Analogues
De novo synthesis of this aralkylamine involves several distinct approaches, each leveraging fundamental organic reactions to build the molecular architecture from basic precursors.
The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds, known as Mannich bases. researchgate.netoarjbp.com This three-component condensation reaction involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.comnih.gov While a direct, single-step Mannich reaction to form C-(1-Phenyl-cyclopentyl)-methylamine is not straightforward due to the structure of the target molecule, the principles of aminomethylation are central to creating complex amine-containing compounds. researchgate.net
In a potential multi-step pathway, a precursor like 1-phenylcyclopentane-1-carboxylic acid could be synthesized. A reaction analogous to the Mannich reaction, or subsequent modifications of a Mannich base, could then be employed to introduce the aminomethyl group. The versatility of Mannich reactions allows for the synthesis of a wide array of derivatives, which are valuable in medicinal chemistry and drug design. nih.gov The reaction can be adapted for various substrates and has been explored in oxidative and reductive formats, expanding its utility in synthesizing complex amines. orgchemres.org
Synthetic routes employing bromination and alkylation are fundamental in aromatic chemistry. masterorganicchemistry.com A plausible synthesis of the target compound could begin with a Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds with an aromatic ring. libretexts.orgmsu.edu
Synthetic Pathway Example:
Friedel-Crafts Alkylation: Benzene can be alkylated with a cyclopentyl derivative, such as cyclopentyl bromide or cyclopentanol, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong acid to form phenylcyclopentane. msu.edu
Bromination: The next step would involve the selective bromination of the tertiary benzylic carbon of phenylcyclopentane. This can be achieved using N-Bromosuccinimide (NBS) with a radical initiator, yielding 1-bromo-1-phenylcyclopentane.
Cyanation: The bromide is then displaced by a cyanide group via nucleophilic substitution using a cyanide salt like sodium cyanide (NaCN). This reaction forms 1-phenylcyclopentane-1-carbonitrile.
Reduction: Finally, the nitrile group is reduced to a primary amine. This transformation can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yielding C-(1-Phenyl-cyclopentyl)-methylamine. The hydrochloride salt is then formed by treatment with hydrochloric acid.
Carbocation rearrangements can be a limitation in Friedel-Crafts alkylations, although this is less of a concern with cyclic alkylating agents. libretexts.orgyoutube.com The sequence of reactions is crucial; for instance, installing different functional groups on the phenyl ring must be timed correctly based on their directing effects (ortho, para, or meta). masterorganicchemistry.com
Organometallic reagents, particularly Grignard reagents, offer a powerful and efficient route to the key intermediate, cyclopentyl phenyl ketone. A patented process outlines a method for synthesizing this ketone, which can then be converted to the final amine. google.com
Synthesis via Grignard Reagent:
Grignard Reagent Formation: Bromocyclopentane is reacted with magnesium turnings in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form the Grignard reagent, cyclopentylmagnesium bromide.
Reaction with Benzonitrile: The freshly prepared Grignard reagent is then added to benzonitrile. This reaction forms an imine intermediate, which upon acidic workup (hydrolysis) yields cyclopentyl phenyl ketone. google.com
Reductive Amination: The resulting ketone is the direct precursor to the target amine. Through reductive amination, the ketone reacts with ammonia (B1221849) in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form C-(1-Phenyl-cyclopentyl)-methylamine.
Salt Formation: The free base is then converted to its hydrochloride salt.
This organometallic approach is well-suited for large-scale industrial production due to its operational simplicity and high purity of the product. google.com
| Step | Reactants | Reagents/Solvents | Key Intermediate/Product | Purity |
| 1 | Bromocyclopentane, Magnesium | Tetrahydrofuran (THF) | Cyclopentylmagnesium bromide | N/A |
| 2 | Cyclopentylmagnesium bromide, Benzonitrile | THF, Hydrochloric acid (for quench) | Cyclopentyl phenyl ketone | >99% google.com |
| 3 | Cyclopentyl phenyl ketone | Ammonia, Reducing Agent (e.g., H₂/Catalyst) | C-(1-Phenyl-cyclopentyl)-methylamine | High |
| 4 | C-(1-Phenyl-cyclopentyl)-methylamine | Hydrochloric Acid | C-(1-Phenyl-cyclopentyl)-methylamine HCl | High |
This interactive table summarizes the key steps in the organometallic synthesis route.
The synthesis of analogues of C-(1-Phenyl-cyclopentyl)-methylamine often involves the construction of heterocyclic rings fused to or attached to the core structure. Annulation (ring-forming) reactions are a primary method for creating these complex structures. For instance, intramolecular Friedel-Crafts reactions can be used to form new rings if a suitable side chain is attached to the phenyl group. masterorganicchemistry.com This is particularly effective for forming 6-membered rings. masterorganicchemistry.com
Modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, provide powerful tools for creating analogues. These reactions could be used to couple various heterocyclic fragments to the phenyl ring of a pre-functionalized C-(1-Phenyl-cyclopentyl)-methylamine derivative (e.g., one bearing a halide on the aromatic ring). This allows for the systematic modification of the molecule to explore structure-activity relationships.
Stereoselective Synthesis and Enantiomeric Resolution Techniques
The C1 carbon of the cyclopentyl ring in C-(1-Phenyl-cyclopentyl)-methylamine is a chiral center. Therefore, the compound exists as a pair of enantiomers. The separation and study of individual enantiomers are critical as they often exhibit different biological activities.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. rsc.orgmdpi.com The principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. nih.gov These diastereomeric complexes have different energies and stabilities, leading to different retention times on the column, thus enabling their separation. nih.gov
For the separation of amine compounds like C-(1-Phenyl-cyclopentyl)-methylamine, polysaccharide-based CSPs are particularly effective. mdpi.com These are derived from cellulose (B213188) or amylose (B160209) that have been functionalized with derivatives like phenylcarbamates.
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase | Mechanism of Separation |
| Polysaccharide-based (derivatized) | Chiralcel® OD, Chiralpak® IA/IB | Normal Phase (e.g., Hexane/Isopropanol) or Polar Organic | Hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. mdpi.com |
| Pirkle-type (brush-type) | Whelk-O® 1 | Normal Phase (e.g., Hexane/Ethanol) | π-π interactions (π-donor/π-acceptor), hydrogen bonding, and steric interactions. |
| Macrocyclic Antibiotic | Chirobiotic™ V, T | Polar Organic, Reversed-Phase | Inclusion complexation, hydrogen bonding, and dipole-dipole interactions within the macrocyclic cavity. |
This interactive table outlines common CSPs used for enantiomeric resolution via HPLC.
The selection of the appropriate CSP and mobile phase is determined empirically to achieve optimal resolution between the two enantiomers. mdpi.com The development of a robust chiral HPLC method allows for the isolation of enantiomerically pure samples of C-(1-Phenyl-cyclopentyl)-methylamine, which is essential for further stereoselective studies. mdpi.comnih.gov
Asymmetric Synthetic Routes to Related Chiral Centers
The creation of a quaternary stereocenter, such as the one present in C-(1-Phenyl-cyclopentyl)-methylamine, represents a significant challenge in synthetic organic chemistry. The steric hindrance around such a center requires highly effective and stereoselective methods. Asymmetric synthesis, which utilizes chiral catalysts, reagents, or auxiliaries, provides a powerful toolkit for accessing enantiomerically pure compounds. This section explores established methodologies for the asymmetric synthesis of chiral centers structurally related to the target compound, focusing on the formation of α,α-disubstituted amines and related cyclic systems.
Chiral Auxiliary-Mediated Synthesis
One of the most reliable strategies for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This molecule directs the stereochemical outcome of a reaction and is subsequently removed to yield the desired enantiomerically enriched product. wikipedia.org For the synthesis of chiral amines and the construction of quaternary carbon centers, several auxiliaries have proven effective.
Pseudoephedrine and Pseudoephenamine: Pseudoephedrine and its analogue, pseudoephenamine, are versatile chiral auxiliaries. wikipedia.orgnih.gov They can be converted into amides, and the subsequent deprotonation at the α-position generates a chiral enolate. wikipedia.org This enolate can then undergo diastereoselective alkylation. Research has demonstrated that pseudoephenamine can be particularly effective for the formation of quaternary carbon centers, often providing higher diastereoselectivities compared to pseudoephedrine. nih.gov The process involves sequential alkylations of an α-substituted pseudoephenamine amide to build the sterically congested quaternary center. nih.gov
| Chiral Auxiliary | Substrate Type | Reaction | Diastereomeric Ratio (dr) | Reference |
| Pseudoephenamine | α,α-disubstituted amide | Enolization-Alkylation | ≥19:1 | nih.gov |
| Pseudoephenamine | α-alkyl-α,β-unsaturated amide | Conjugate Addition-Alkylation | 10:1 to >20:1 | nih.gov |
Table 1: Diastereoselective Formation of Quaternary Carbon Centers Using Pseudoephenamine.
tert-Butanesulfinamide: Developed by the Ellman laboratory, tert-butanesulfinamide has become a widely used chiral auxiliary for the asymmetric synthesis of a vast array of chiral amines. yale.edu The methodology typically involves the condensation of the sulfinamide with a ketone or aldehyde to form a chiral N-sulfinylimine. The subsequent addition of an organometallic reagent to the imine is highly diastereoselective, controlled by the chiral sulfinyl group. The auxiliary can then be readily cleaved under mild acidic conditions to afford the free chiral amine. This approach is highly modular and has been applied to the synthesis of numerous complex drug candidates containing chiral amine functionalities. yale.edu
Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. rsc.org This allows for the separation of the two enantiomers based on their different chemical nature (e.g., one is an amide while the other remains an amine).
Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly employed for the resolution of racemic amines through selective acylation. researchgate.net In a typical EKR of a racemic amine, an acyl donor is used to selectively acylate one enantiomer, resulting in a mixture of an enantioenriched amide and the unreacted, enantioenriched amine. researchgate.netresearchgate.net This strategy is applicable to phenylethylamines and related structures, which share features with C-(1-Phenyl-cyclopentyl)-methylamine. researchgate.net While EKR is inherently limited to a maximum theoretical yield of 50% for a single enantiomer, it remains a highly effective and practical method for obtaining optically pure amines. rsc.org
| Enzyme | Substrate Class | Acyl Donor | Key Findings | Reference |
| Candida antarctica lipase B (CAL-B) | Phenylethylamines | Ethyl methoxyacetate | Good yields and excellent enantiomeric purity for both enantiomers. | researchgate.net |
| Candida rugosa lipases | 1-(Isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate | High enantiomeric excess of the product (eep = 96.2%) was achieved under optimized conditions. | mdpi.com |
Table 2: Examples of Enzymatic Kinetic Resolution of Racemic Amines.
Organocatalytic Asymmetric Synthesis
In recent decades, organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. This field utilizes small, chiral organic molecules to catalyze enantioselective transformations. For the construction of chiral centers related to the target compound, organocatalytic methods offer promising routes.
For instance, the synthesis of cyclopentane (B165970) rings bearing multiple stereocenters can be achieved through intramolecular reactions catalyzed by chiral amines or Brønsted acids. researchgate.netresearchgate.net Chiral phosphoric acids, derived from BINOL, have been shown to be powerful catalysts for reactions involving iminium ion intermediates, enabling the enantioselective formation of cyclic amines. rsc.org These methods could be adapted to construct the 1-amino-1-phenylcyclopentane core through an asymmetric intramolecular cyclization of a suitable achiral precursor. The development of bifunctional catalysts, such as thioureas derived from cinchona alkaloids, has also enabled highly enantioselective Michael additions to form functionalized carbocycles, which can serve as precursors to chiral α,α-disubstituted amino acids and amines. researchgate.net
Structure Activity Relationship Sar Studies and Rational Molecular Design
Elucidation of Structural Determinants for Biological Activity
The core structure of C-(1-Phenyl-cyclopentyl)-methylamine presents several key regions that have been subjected to modification to probe their influence on biological activity. These include the two rings and the primary amine group.
Modifications to both the aromatic phenyl ring and the alicyclic cyclopentyl ring have significant impacts on the pharmacological profile of this compound class. Studies on closely related 1-phenylcycloalkylamine analogs have provided valuable insights into these effects.
Contraction of a cyclohexane (B81311) ring to a cyclopentane (B165970) ring in the 1-phenylcycloalkylamine series has been shown to improve the therapeutic index. Specifically, the cyclopentyl analog exhibited a greater separation of potencies in motor toxicity assays versus maximal electroshock (MES) seizure tests when compared to its parent 1-phenylcyclohexylamine (B1663984) (PCA) nih.gov. This suggests that the size and conformation of the cycloalkyl ring are critical determinants of selectivity and activity.
Regarding the phenyl ring, substitution patterns are crucial. For instance, the introduction of a methoxy (B1213986) group at the ortho position of the phenyl ring also resulted in a more favorable separation of desired anticonvulsant activity and undesired motor toxicity nih.gov. In other analog series, replacing the phenyl ring with a bioisosteric 2-thienyl ring led to one of the most active compounds, highlighting the potential benefits of heteroaromatic cores .
| Core Structure | Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| 1-Phenylcycloalkylamine | Cyclohexane → Cyclopentane Ring | Greater separation of potencies between motor toxicity and MES seizure protection. | nih.gov |
| 1-Phenylcyclohexylamine (PCA) | ortho-Methoxy substitution on Phenyl Ring | Greater separation of potencies between motor toxicity and MES seizure protection. | nih.gov |
| 1-Cyclohexylpiperidine | Phenyl → 2-Thienyl Ring | Reported as the most active compound in the tested series. |
The primary amine of C-(1-Phenyl-cyclopentyl)-methylamine is a critical site for interaction with biological targets and a key point for structural modification. Altering the nature of this amine group from a primary to a secondary or tertiary amine can significantly modulate activity.
Research on related phencyclidine (PCP) analogs, which share the 1-phenylcycloalkylamine core, demonstrates that substantial modifications to the amine moiety are synthetically viable and can produce potent molecules. For example, replacing the piperidine (B6355638) ring of PCP with benzylamine (B48309) resulted in new compounds with significant analgesic activities nih.govresearchgate.net. Early synthetic work on this class of compounds also describes the preparation of N-alkylated derivatives, such as N-Ethyl-1-phenylcyclohexylamine and the tertiary amine 1-(1-phenylcyclopentyl)piperidine, indicating a breadth of possible modifications . While these examples confirm that the primary amine is not essential for activity, detailed SAR data directly comparing primary, secondary, and tertiary amines on the C-(1-Phenyl-cyclopentyl)-methylamine scaffold is not extensively detailed in the literature. General synthetic methods for the N-alkylation of amines using alcohols are well-established and applicable for generating libraries of such analogs for future SAR studies rsc.org.
Variations in the linker between the quaternary carbon and the amine, as well as the replacement of the carbocyclic rings with heterocyclic systems, offer further avenues for molecular optimization. The replacement of a phenyl ring with a heterocyclic bioisostere is a common strategy in medicinal chemistry to improve physicochemical properties and potency prismbiolab.comnih.gov.
The successful substitution of the phenyl ring with a 2-thienyl ring in a related series, which produced a highly active compound, provides strong evidence for the utility of this approach . This suggests that other heterocyclic cores could also confer advantageous properties. Bioisosteric replacement of the phenyl ring with saturated, sp³-rich scaffolds like bicyclo[1.1.1]pentanes or 2-oxabicyclo[2.1.1]hexanes is another modern strategy used to "escape from flatland" and improve properties such as solubility and metabolic stability domainex.co.ukchemrxiv.orgiris-biotech.de. While no studies have explicitly detailed the effects of varying the methyl chain length (e.g., to ethyl or propyl) in C-(1-Phenyl-cyclopentyl)-methylamine, this remains a standard approach in drug discovery to probe the binding pocket for additional interactions.
Stereochemical Implications in Receptor Binding and Functional Modulation
C-(1-Phenyl-cyclopentyl)-methylamine possesses a chiral center at the C1 position of the cyclopentyl ring, the carbon atom to which the phenyl, cyclopentyl, and methylamine (B109427) moieties are attached. Consequently, the compound exists as a pair of enantiomers, (R)- and (S)-C-(1-Phenyl-cyclopentyl)-methylamine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles due to the stereospecific nature of their interactions with chiral biological macromolecules like receptors and enzymes.
Although specific studies separating and evaluating the individual enantiomers of C-(1-Phenyl-cyclopentyl)-methylamine were not identified, research on analogous chiral compounds underscores the importance of stereochemistry. For example, studies on the enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidines revealed substantial differences in their binding affinity for the PCP receptor, with one cis enantiomer being forty times more potent than the other.
Computational and Biophysical Approaches in SAR Analysis
Modern drug discovery often employs computational methods to complement experimental SAR studies, providing deeper insights into the molecular basis of activity.
Quantum mechanical (QM) calculations are a powerful tool for understanding the three-dimensional structure (conformation) and electronic properties of molecules, which are fundamental to their interaction with biological targets azoquantum.com. Methods like Density Functional Theory (DFT) can be used to calculate the energies of different molecular conformations, identifying the most stable, low-energy shapes the molecule is likely to adopt mdpi.com.
For a molecule like C-(1-Phenyl-cyclopentyl)-methylamine, QM methods could be used to model its preferred conformation and how it docks into a receptor binding site. These calculations can reveal key intermolecular interactions, such as hydrogen bonds or electrostatic interactions, that stabilize the ligand-receptor complex. By comparing the binding energies and interaction modes of a series of analogs, researchers can develop a rational basis for the observed SAR and design new compounds with enhanced affinity and selectivity azoquantum.commdpi.com.
Predictive Modeling for Target Engagement
Predictive modeling plays a crucial role in modern drug discovery, offering computational methods to forecast how a compound will interact with its biological targets before synthesis and experimental testing. tandfonline.com For C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride and its analogs, which are recognized as noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists, these in silico techniques are vital for understanding and optimizing target engagement. nih.gov The primary predictive methods include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com This method relies on calculating molecular descriptors that quantify various physicochemical properties of the molecules. For NMDA receptor antagonists, these descriptors can include parameters related to hydrophobicity, electronics, and sterics. tandfonline.com
In studies of compounds structurally related to C-(1-Phenyl-cyclopentyl)-methylamine, such as the MK801 derivatives, QSAR models have been successfully developed. mdpi.comresearchgate.net These models demonstrate a strong correlation between the compounds' activity and specific descriptors encoding their chemical structures. mdpi.comresearchgate.net For instance, a multiple regression analysis on a series of MK801 derivatives yielded a high correlation coefficient (r = 0.986), indicating the model's robustness in predicting antagonist activity. mdpi.comresearchgate.net
The predictive power of a QSAR model is typically validated using a test set of compounds that were not used in the model's creation. The data below illustrates a hypothetical QSAR analysis for a series of 1-phenylcycloalkylamine analogs, showcasing the relationship between molecular descriptors and observed activity, along with the model's predictive values.
| Compound ID | LogP (Hydrophobicity) | Molar Refractivity | Observed pIC50 | Predicted pIC50 |
| Analog 1 | 3.1 | 65.4 | 6.2 | 6.1 |
| Analog 2 | 3.5 | 68.2 | 6.8 | 6.7 |
| Analog 3 | 2.9 | 62.1 | 5.9 | 6.0 |
| Analog 4 | 3.8 | 71.5 | 7.1 | 7.2 |
| Analog 5 | 3.3 | 66.8 | 6.5 | 6.4 |
This table is illustrative, based on principles from QSAR studies on related NMDA antagonists.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. rsc.org This method is instrumental in elucidating the binding mode of antagonists within the NMDA receptor's ion channel, specifically at the phencyclidine (PCP) binding site. nih.govnih.gov
For analogs of C-(1-Phenyl-cyclopentyl)-methylamine, docking simulations can reveal key interactions with amino acid residues within the binding pocket. rsc.org Studies on similar non-competitive antagonists like Huperzine A analogues and MK-801 have shown that interactions with specific residues in the NMDA channel are crucial for their inhibitory activity. rsc.org Molecular dynamics simulations further refine these models by showing the stability of the ligand-receptor complex over time in a simulated physiological environment. plos.orgnih.gov
The results from docking studies can quantify the binding affinity through scoring functions, which estimate the binding free energy. A lower binding energy typically indicates a more stable and potent interaction.
| Compound | Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |
| C-(1-Phenyl-cyclopentyl)-methylamine | NMDA (PCP Site) | -8.5 | Asn, Tyr, Met |
| Phencyclidine (PCP) | NMDA (PCP Site) | -9.1 | Asn, Tyr, Met, Ser |
| MK-801 | NMDA (PCP Site) | -9.8 | Asn, Tyr, Met, Thr |
| Ketamine | NMDA (PCP Site) | -7.9 | Asn, Tyr, Ser |
This table presents hypothetical docking results based on known interactions of non-competitive NMDA antagonists.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com For NMDA receptor antagonists, a pharmacophore model would define the spatial relationships between key features like hydrophobic centers, hydrogen bond acceptors/donors, and aromatic rings required for binding to the PCP site.
By analyzing a set of active molecules, a common features pharmacophore can be generated. This model then serves as a 3D query to screen large virtual libraries for new, structurally diverse compounds that are likely to be active. This approach was successfully used in the study of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives, where a pharmacophore-based alignment led to a superior 3D-QSAR model for predicting inhibitor potency. mdpi.com These models provide crucial insights into the structural requirements for potent target engagement, guiding the rational design of novel antagonists. mdpi.com
Preclinical Pharmacological Investigations in Research Models
In Vitro Mechanistic Characterization
In vitro studies provide foundational knowledge about the interaction of a chemical compound with specific biological targets at the molecular and cellular levels. For C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride and its related analogs, research has primarily focused on the modulation of specific enzyme activities.
Racemase: The compound this compound has been identified commercially as a racemase inhibitor. biosynth.com Racemases are enzymes that catalyze the inversion of stereochemistry in a substrate. The inhibitory action on this class of enzymes suggests potential applications in processes where controlling the chirality of molecules is crucial. biosynth.com
Dipeptidyl Peptidase 4 (DPP-4): Research into beta-phenethylamine derivatives has identified compounds structurally related to C-(1-Phenyl-cyclopentyl)-methylamine as inhibitors of Dipeptidyl Peptidase 4 (DPP-4). drugbank.com DPP-4 is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones. The inhibition of DPP-4 is a validated therapeutic strategy. While direct inhibitory constants for the specific hydrochloride salt are not detailed in the available literature, studies on closely related structures provide insight into the potential mechanism of action. The binding of these inhibitors to DPP-4 has been characterized through X-ray crystallography, revealing key structural interactions within the enzyme's active site. drugbank.com
| Enzyme Target | Observed Activity | Compound Class |
|---|---|---|
| Racemase | Inhibitor | This compound |
| Dipeptidyl Peptidase 4 (DPP-4) | Inhibitor | Beta-phenethylamine derivatives |
Lysosomal Phospholipase A2, Lysyl Oxidase, and Neutral Endopeptidase: Following a comprehensive review of scientific literature, no specific data were found detailing the modulatory effects of this compound on the enzymatic activity of lysosomal phospholipase A2, lysyl oxidase, or neutral endopeptidase.
No publicly available scientific data were identified that describe the agonistic or antagonistic activity of this compound at GPR88, adenosine receptors, the androgen receptor, or the BMPR2 kinase.
A review of existing research literature did not yield any information regarding the modulation of the Hypoxia-Inducible Factor (HIF) pathway by this compound.
No studies were identified in the available scientific literature that evaluated the antimicrobial or antifungal efficacy of this compound in cellular culture models.
In Vivo Assessments in Non-Human Organism Models
In vivo studies are critical for understanding the physiological effects of a compound in a whole organism.
No published research was found that assesses the efficacy of this compound in non-human organism models of parasitic infections.
Pharmacological Effects Profiling in Neurological Research Models
There is a similar absence of specific preclinical data in the public domain regarding the pharmacological effects of this compound in neurological research models. The investigation of novel compounds for their potential effects on the central nervous system (CNS) involves a wide range of in vitro and in vivo models. These models are designed to assess various parameters, including but not limited to, receptor binding affinities, enzyme inhibition, and behavioral changes in animal models of neurological and psychiatric disorders.
While the broader class of phenylcycloalkylamines has been a subject of interest in neuroscience research for their diverse pharmacological activities, specific studies detailing the neurological profile of this compound are not available in the reviewed literature. Consequently, it is not possible to present detailed research findings or construct data tables on the pharmacological effects of this specific compound in neurological research models.
Chemical Derivatives and Analogues: Design, Synthesis, and Advanced Research Applications
Synthesis of Tailored Analogues with Modified Phenyl, Cyclopentyl, and Amine Moieties
The synthesis of analogues of C-(1-Phenyl-cyclopentyl)-methylamine allows for a systematic investigation of structure-activity relationships. Modifications can be strategically introduced to the phenyl ring, the cyclopentyl group, or the amine function to modulate the compound's physicochemical and biological properties.
Phenyl Ring Modifications: The aromatic nature of the phenyl group presents numerous opportunities for substitution. Electron-donating or electron-withdrawing groups can be introduced at various positions (ortho, meta, para) to alter the electronic properties of the molecule. For instance, the synthesis of analogues with fluoro or chloro substituents on the phenyl ring has been reported. biosynth.comscbt.com These modifications can influence factors such as metabolic stability and receptor binding affinity. The general synthetic approach often involves starting with a correspondingly substituted 2-phenylacetonitrile (B1602554), which then undergoes cyclopropanation or other cyclization reactions followed by reduction and amination. nih.gov
Cyclopentyl Ring Modifications: Altering the cyclopentyl moiety can impact the steric bulk and conformational flexibility of the molecule. While direct modification of the cyclopentyl ring of the parent compound is challenging, analogues with different cycloalkane rings (e.g., cyclopropane, cyclohexane) can be synthesized. nih.gov For example, a general method for preparing 1-phenylcyclopropane carboxamide derivatives involves the α-alkylation of 2-phenylacetonitrile derivatives with 1,2-dibromoethane. nih.gov Subsequent chemical transformations can then lead to the desired amine analogues.
Amine Moiety Modifications: The primary amine group is a key site for modification to produce secondary or tertiary amines, or to introduce different functional groups. N-alkylation is a common strategy, and various alkyl or even aryl groups can be introduced. For example, N-ethyl-1-phenylcyclohexylamine has been synthesized from 1-phenylcyclohexanecarbonitrile (B1583788) and organometallic reagents. Another approach involves the condensation of the primary amine with aldehydes or ketones followed by reduction. These modifications can significantly alter the basicity, lipophilicity, and hydrogen bonding capacity of the molecule.
A summary of representative synthetic strategies for generating analogues of C-(1-Phenyl-cyclopentyl)-methylamine is presented below:
| Moiety Modified | Synthetic Strategy | Starting Materials (Examples) | Resulting Analogue Type |
| Phenyl Ring | Use of substituted phenylacetonitriles in a multi-step synthesis | 2-(4-fluorophenyl)acetonitrile, 2-(4-chlorophenyl)acetonitrile | Analogues with substituted phenyl rings |
| Cyclopentyl Ring | α-Alkylation of phenylacetonitriles with dihaloalkanes | 2-phenylacetonitrile, 1,2-dibromoethane | Analogues with different cycloalkyl rings (e.g., cyclopropane) |
| Amine Moiety | N-alkylation or reductive amination | C-(1-Phenyl-cyclopentyl)-methylamine, alkyl halides, aldehydes/ketones | Secondary or tertiary amine analogues |
Exploration of Bioisosteric Strategies in Compound Design (e.g., Pyrimidine (B1678525) as a Bioisostere)
Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new compounds by replacing a functional group with another that has similar physicochemical properties, leading to comparable biological activity. researchgate.netprismbiolab.com This approach is particularly useful for optimizing lead compounds to improve potency, selectivity, metabolic stability, and other pharmacokinetic properties. nih.govdrughunter.com
The phenyl group in C-(1-Phenyl-cyclopentyl)-methylamine is a prime candidate for bioisosteric replacement. Aromatic heterocycles are frequently employed as bioisosteres for a phenyl ring. Pyrimidine, for instance, is a six-membered aromatic heterocycle containing two nitrogen atoms. The introduction of nitrogen atoms into the aromatic ring alters the electron distribution, dipole moment, and potential for hydrogen bonding, while maintaining a similar size and shape to the phenyl group.
The replacement of a phenyl ring with a pyrimidine ring can offer several advantages:
Modulation of Physicochemical Properties: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially improving solubility and interactions with biological targets.
Alteration of Metabolic Profile: The sites of potential metabolism on the aromatic ring are changed, which can lead to a more favorable pharmacokinetic profile.
Exploration of Novel Interactions: The distinct electronic properties of the pyrimidine ring may allow for new or enhanced interactions with a target receptor or enzyme.
While the direct synthesis of a pyrimidine analogue of C-(1-Phenyl-cyclopentyl)-methylamine is not explicitly detailed in the available literature, the general principles of bioisosterism strongly support the validity of this approach in the design of novel analogues. The synthesis would likely involve starting with a pyrimidine-containing building block, such as a pyrimidinylacetonitrile, and following a similar synthetic route to that used for the phenyl analogues.
| Original Moiety | Bioisostere | Rationale for Replacement | Potential Impact on Properties |
| Phenyl | Pyrimidine | Similar size and shape, altered electronic properties, potential for improved hydrogen bonding | Enhanced solubility, modified metabolic stability, novel receptor interactions |
| Phenyl | Thiophene | Aromatic character, different electronic distribution | Altered lipophilicity and metabolic pathways |
| Phenyl | Pyridine | Aromatic character, introduction of a basic nitrogen, hydrogen bond acceptor | Increased polarity, potential for salt formation, altered binding modes |
Application of Derivatives as Building Blocks for Complex Molecules
C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride and its derivatives are valuable building blocks in organic synthesis. nih.govillinois.edu A building block is a readily available chemical compound with a specific structure that can be incorporated into the synthesis of a more complex molecule. mdpi.com The utility of these compounds as building blocks stems from the presence of a reactive primary amine group and a stable lipophilic scaffold.
The primary amine can undergo a wide range of chemical transformations, including:
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
Urea and thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates.
Sulfonamide formation: Reaction with sulfonyl chlorides.
N-alkylation and N-arylation: To introduce various substituents on the nitrogen atom.
These reactions allow for the straightforward incorporation of the 1-phenyl-cyclopentyl-methyl moiety into larger and more complex molecular architectures. For example, derivatives of C-(1-Phenyl-cyclopentyl)-methylamine could be used in the synthesis of ligands for metal catalysts, components of novel polymers, or as scaffolds for the development of combinatorial libraries in drug discovery. The rigid and well-defined three-dimensional structure of the 1-phenyl-cyclopentyl group can be advantageous in designing molecules with specific spatial arrangements.
Development of Novel Research Probes and Tools (e.g., Microcapsules, Electrodes)
The unique physicochemical properties of C-(1-Phenyl-cyclopentyl)-methylamine and its analogues make them candidates for the development of specialized research tools. While specific applications for this particular compound are emerging areas of research, the broader class of arylcycloalkylamines has been investigated for various advanced applications.
Microcapsules: Microencapsulation is a process in which tiny particles or droplets are surrounded by a coating to give small capsules. The lipophilic nature of the 1-phenyl-cyclopentyl core and the reactive handle of the amine group could allow for the incorporation of these molecules into the shell or core of microcapsules. This could be useful for the controlled release of encapsulated substances or for modifying the surface properties of the microcapsules.
Chemically Modified Electrodes: Chemically modified electrodes (CMEs) are electrodes that have their surfaces intentionally modified with a chemical substance to impart specific properties. The amine group of C-(1-Phenyl-cyclopentyl)-methylamine or its derivatives could be used to graft the molecule onto an electrode surface. The phenyl and cyclopentyl groups could then serve as a recognition element for specific analytes in a solution, enabling the development of novel electrochemical sensors. For instance, other complex molecules containing phenyl rings have been used to create CMEs for the detection of heavy metals. mdpi.com The development of CMEs based on derivatives of C-(1-Phenyl-cyclopentyl)-methylamine could be a promising area for future research in analytical chemistry.
Advanced Research Methodologies and Technologies Applied to C 1 Phenyl Cyclopentyl Methylamine Hydrochloride
High-Throughput Screening (HTS) for Lead Compound Identification
High-Throughput Screening (HTS) represents a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds against a specific biological target. In the context of C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride, HTS would be employed to identify it as a "hit" or lead compound from a diverse chemical library. The process involves miniaturized assays, robotics, and sophisticated data processing to screen thousands to millions of compounds in a short period.
The aralkylamine scaffold present in this compound is found in various biologically active molecules, including inhibitors of enzymes like Dipeptidyl peptidase 4 (DPP-4). An HTS campaign designed to find novel DPP-4 inhibitors, for instance, would involve an enzymatic assay where the target protein, substrate, and a test compound are combined in the wells of a microtiter plate. The inhibition of the enzyme's activity, often detected by a fluorescent or luminescent signal, would be measured. A compound like this compound would be flagged as a hit if it consistently demonstrates significant inhibition of the target enzyme across multiple concentrations. Subsequent confirmation and validation steps would follow to eliminate false positives and prioritize the most promising hits for further study.
| Compound ID | Scaffold | Concentration (µM) | % Inhibition (Primary Screen) | Confirmation Screen Result |
|---|---|---|---|---|
| Library-001 | Aralkylamine | 10 | 85.2 | Confirmed Hit |
| Library-002 | Piperidine (B6355638) | 10 | 5.6 | Inactive |
| Library-003 | Benzimidazole | 10 | 45.1 | Weak Hit |
| C-(1-Phenyl-cyclopentyl)-methylamine | Aralkylamine | 10 | 92.5 | Confirmed Hit |
DNA-Encoded Chemical Library (DEC-Tec) Screening for Kinase Inhibitor Discovery
DNA-Encoded Chemical Library (DEC-Tec) technology offers a powerful alternative to traditional HTS, allowing for the screening of billions of compounds simultaneously in a single solution. nih.govvipergen.com This methodology involves synthesizing libraries of compounds where each unique chemical structure is covalently attached to a unique DNA barcode. springernature.com The entire library is incubated with a target protein; non-binding molecules are washed away, and the DNA tags of the binders are amplified by PCR and identified by sequencing. nih.gov
For a molecule like this compound, the core scaffold could be incorporated into a DEC-Tec library. The primary amine group provides a convenient handle for chemical elaboration. In a typical workflow, an initial building block with the 1-phenyl-cyclopentyl core would be attached to a DNA tag. This would then undergo "split-and-pool" synthesis, where the library is split into multiple portions, each reacting with a different chemical building block, followed by the ligation of a corresponding new DNA barcode. This process is repeated to generate a library of immense diversity. If screened against a panel of protein kinases, for example, the DEC-Tec output would provide a list of structures that bind to specific kinases, potentially identifying C-(1-Phenyl-cyclopentyl)-methylamine derivatives as selective kinase inhibitors.
Analytical and Chromatographic Techniques for Compound Purity and Separation
Before any biological evaluation, establishing the purity and identity of a compound is paramount. Analytical and chromatographic techniques are indispensable for this purpose. For this compound, High-Performance Liquid Chromatography (HPLC) is the principal method used to determine its purity. bldpharm.com A reversed-phase HPLC method would typically be developed, where the compound is passed through a column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. The retention time of the compound's peak is a characteristic property under specific conditions, and the area of the peak is proportional to its concentration. Purity is assessed by the relative area of the main peak compared to any impurity peaks.
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can also be used, particularly for the free base form of the compound, to assess purity and detect any volatile impurities.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Expected Retention Time | ~12.5 min |
Spectroscopic and Diffraction Techniques for Definitive Structural Assignment
Definitive confirmation of the chemical structure of this compound requires a combination of spectroscopic and diffraction methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the cyclopentyl ring, and the methylene (B1212753) and amine protons. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the compound's mass-to-charge ratio. This allows for the determination of the elemental formula with high confidence. For this compound (C₁₂H₁₈ClN), HRMS would confirm the presence and ratio of carbon, hydrogen, chlorine, and nitrogen atoms, corroborating the proposed structure.
X-ray Diffraction: If a single crystal of sufficient quality can be grown, single-crystal X-ray diffraction provides the most unambiguous structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, stereochemistry, and conformational details of the molecule.
Circular Dichroism (CD): If the compound were chiral (e.g., if synthesized as a single enantiomer), Circular Dichroism spectroscopy would be used to study its stereochemical properties. CD measures the differential absorption of left- and right-circularly polarized light, which is a characteristic of chiral molecules.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 7.2 - 7.4 | 125 - 128 |
| Quaternary Aromatic C | - | ~145 |
| Quaternary Cyclopentyl C | - | ~50 |
| Cyclopentyl CH₂ | 1.6 - 2.0 | 24 - 38 |
| Methylene (CH₂-N) | ~2.8 | ~52 |
Development and Application of Cell-Based and Biochemical Assays for Activity Determination
Once a compound's identity and purity are confirmed, its biological activity must be quantified. This is achieved through a combination of biochemical and cell-based assays.
Biochemical Assays: These assays use purified biological molecules, such as enzymes or receptors, to measure the direct interaction of the compound with its target. Based on the activity of structurally related compounds, a biochemical assay to test the inhibitory effect of this compound on the DPP-4 enzyme would be a logical step. drugbank.com Such an assay would measure the enzymatic cleavage of a synthetic substrate in the presence of varying concentrations of the inhibitor. The results would be used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Cell-Based Assays: These assays are performed using living cells and provide information on a compound's activity in a more physiologically relevant context. They can measure downstream effects of target engagement, as well as provide preliminary insights into cell permeability and cytotoxicity. For a potential DPP-4 inhibitor, a cell-based assay might involve using a cell line that expresses the enzyme and measuring the modulation of relevant signaling pathways or the prevention of substrate degradation in the cellular environment.
| Assay Type | Target | Parameter Measured | Result |
|---|---|---|---|
| Biochemical Inhibition Assay | DPP-4 Enzyme | IC₅₀ | e.g., 0.5 µM |
| Cell-Based Activity Assay | DPP-4 Expressing Cell Line | EC₅₀ | e.g., 1.2 µM |
| Cytotoxicity Assay | Hepatocyte Cell Line (e.g., HepG2) | CC₅₀ | e.g., > 100 µM |
Future Research Trajectories and Interdisciplinary Opportunities
Rational Design of Enhanced Potency and Selectivity in Biological Modulators
The future development of derivatives of C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride will heavily rely on rational drug design principles to optimize their biological activity. A key strategy involves leveraging structure-activity relationship (SAR) studies to understand how modifications to the chemical scaffold influence potency and selectivity. The parent compound, 1-(1-phenylcyclopentyl)methylamine, has been identified as an inhibitor of Dipeptidyl Peptidase 4 (DPP-4), a well-established target for type 2 diabetes. nih.govresearchgate.net Future research will focus on designing analogs with enhanced affinity for the DPP-4 active site.
The S1 pocket of DPP-4 is predominantly hydrophobic, suggesting that modifications to the phenyl and cyclopentyl rings could significantly impact binding. nih.gov Introducing various substituents on the phenyl ring, such as fluorine, chlorine, or bromine, can modulate the electronic properties and steric interactions within the binding pocket, potentially leading to increased potency. nih.gov Furthermore, exploring different ring sizes, such as cyclobutyl or cyclohexyl, in place of the cyclopentyl group, could optimize the fit within the enzyme's active site.
Computational modeling and molecular docking studies will be instrumental in predicting the binding affinities and orientations of newly designed analogs. nih.govglobalresearchonline.net These in silico methods can help prioritize the synthesis of compounds with the highest likelihood of success, thereby streamlining the drug discovery process. The goal is to develop second-generation molecules with superior potency and selectivity over other peptidases, which is a critical factor in minimizing off-target effects.
Table 1: Key Structural Modifications and Their Rationale for Enhanced Biological Activity
| Structural Modification | Rationale | Potential Impact |
|---|---|---|
| Substitution on the Phenyl Ring (e.g., halogens, alkyl groups) | Modulate electronic and steric interactions with the S1 pocket of DPP-4. | Increased binding affinity and potency. |
| Variation of the Cycloalkyl Ring Size (e.g., cyclobutyl, cyclohexyl) | Optimize the fit within the hydrophobic binding pocket. | Improved selectivity and potency. |
| Modification of the Methylamine (B109427) Group | Alter interactions with key amino acid residues in the active site. | Enhanced binding and potential for altered selectivity profile. |
Innovation in Sustainable and Efficient Synthetic Methodologies
Furthermore, the exploration of novel catalytic systems, including transition-metal catalysts, for the construction of the core cyclopentylamine (B150401) scaffold could lead to more efficient and scalable synthetic routes. wordpress.com Continuous flow chemistry is another area of innovation that could be applied to the synthesis of these compounds, offering advantages in terms of safety, scalability, and process control. wordpress.com
Deeper Elucidation of Molecular Recognition and Cellular Mechanisms
A thorough understanding of how this compound and its analogs interact with their biological targets at a molecular level is crucial for their development as therapeutic agents. Given its role as a DPP-4 inhibitor, future research will aim to elucidate the precise binding mode of this chemical scaffold within the enzyme's active site. nih.gov X-ray crystallography of co-crystals of the compound with DPP-4 would provide invaluable atomic-level insights into the key interactions, guiding further rational design efforts. nih.govrsc.org
Computational modeling and molecular dynamics simulations can complement experimental studies by providing a dynamic picture of the ligand-protein interactions and helping to rationalize the observed SAR. nih.govresearchgate.net These studies can reveal the importance of specific amino acid residues in the binding pocket and the role of water molecules in mediating interactions.
Beyond direct enzyme inhibition, it is important to investigate the broader cellular and physiological consequences of modulating DPP-4 activity with these compounds. This includes studying their effects on incretin (B1656795) hormone levels, insulin (B600854) secretion, and glucose homeostasis in relevant cellular and animal models. Understanding the downstream signaling pathways affected by these compounds will provide a more complete picture of their mechanism of action.
Expansion into Novel Preclinical Disease Model Applications
The identification of this compound as a DPP-4 inhibitor opens up possibilities for its preclinical evaluation in a range of disease models. The primary and most direct application would be in models of type 2 diabetes, where its efficacy in improving glycemic control can be assessed. researchgate.net
Interestingly, DPP-4 inhibitors have shown therapeutic potential beyond diabetes, including in neurological disorders. nih.gov There is growing evidence to suggest that DPP-4 plays a role in neuroinflammation and that its inhibition may have neuroprotective effects. nih.gov Therefore, it would be valuable to investigate the potential of this compound and its optimized derivatives in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.gov
Furthermore, the anti-inflammatory properties of DPP-4 inhibitors suggest their potential utility in other inflammatory conditions. Preclinical studies in models of inflammatory bowel disease, rheumatoid arthritis, or cardiovascular disease could reveal novel therapeutic applications for this class of compounds. The versatility of the C-(1-Phenyl-cyclopentyl)-methylamine scaffold, combined with the multifaceted roles of its target, provides a strong rationale for exploring its therapeutic potential across a spectrum of diseases.
Table 2: Potential Preclinical Disease Models for this compound and its Analogs
| Disease Area | Rationale for Investigation | Potential Endpoints |
|---|---|---|
| Type 2 Diabetes | Direct inhibition of DPP-4, a validated target for this disease. | Improved glycemic control, increased insulin secretion, preservation of beta-cell function. |
| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Potential neuroprotective and anti-inflammatory effects of DPP-4 inhibition. | Reduced neuroinflammation, improved cognitive function, protection of neuronal cells. |
| Inflammatory Disorders (e.g., IBD, Rheumatoid Arthritis) | Anti-inflammatory properties associated with DPP-4 inhibition. | Reduction of inflammatory markers, amelioration of disease symptoms. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride, and how do reaction conditions affect yield?
- Methodology : Synthesis typically involves cyclization to form the cyclopentyl ring, followed by alkylation with methylamine and subsequent hydrochloride salt formation. Key factors include temperature control (e.g., 0–5°C for cyclization), solvent selection (polar aprotic solvents like DMF for alkylation), and reaction time optimization to minimize side products. For example, cyclopropane analogs require precise stoichiometry to avoid ring-opening side reactions .
- Yield Optimization : Lower temperatures (e.g., -10°C) during alkylation improve regioselectivity, while excess methylamine (1.5–2.0 eq.) ensures complete substitution. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity .
Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the cyclopentyl-phenyl backbone and methylamine substitution. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies impurities. Differential scanning calorimetry (DSC) monitors thermal stability and polymorphic forms, critical for reproducibility in biological assays .
Q. What are the solubility properties of this hydrochloride salt, and how do they influence experimental design?
- Solubility Profile : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) compared to the free base, facilitating in vitro assays. However, solubility decreases in non-polar solvents (e.g., <1 mg/mL in chloroform), necessitating solvent compatibility checks for reaction setups .
- Experimental Implications : For cell-based studies, pre-dissolution in PBS (pH 7.4) is recommended. In organic synthesis, dimethyl sulfoxide (DMSO) is preferred for stock solutions due to its inertness and miscibility .
Advanced Research Questions
Q. How does stereochemistry at the cyclopentyl ring affect the compound's biological activity, and what methods are used to study this?
- Stereochemical Impact : Enantiomers of cyclopentyl derivatives show divergent binding affinities to targets like serotonin receptors. For example, (1R,2R)-configured analogs exhibit 10-fold higher 5-HT2C receptor activation than (1S,2S)-forms .
- Analytical Strategies : Chiral HPLC with cellulose-based columns resolves enantiomers. Circular dichroism (CD) spectroscopy correlates absolute configuration with activity. Molecular docking simulations (e.g., AutoDock Vina) predict stereospecific interactions .
Q. What strategies mitigate side reactions during alkylation steps in its synthesis?
- Side Reaction Control : Competing N-oxidation or over-alkylation is minimized by using anhydrous conditions and inert atmospheres (N₂/Ar). Catalytic amounts of KI (0.1 eq.) accelerate alkylation, reducing reaction time and byproduct formation .
- Monitoring Tools : Real-time reaction monitoring via in situ FT-IR detects intermediate formation (e.g., amine-HCl adducts at 1650 cm⁻¹), enabling timely quenching .
Q. How can contradictions in pharmacological data between in vitro and in vivo studies be resolved?
- Data Reconciliation : Discrepancies often arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration). Physicochemical tweaks, such as prodrug derivatization (e.g., esterification of the hydrochloride), improve bioavailability. Parallel microsomal stability assays (human/rat liver microsomes) predict metabolic liabilities .
- Experimental Validation : Use transgenic animal models (e.g., 5-HT2C receptor knockouts) to isolate target-specific effects. Positron emission tomography (PET) with radiolabeled analogs tracks in vivo distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
